[1-(2-Ethoxyethyl)cyclobutyl]methanamine
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of this compound presents a complex arrangement of functional groups anchored to a cyclobutane ring system. The compound possesses a molecular formula of C₉H₁₉NO with a molecular weight of 157.25 grams per mole, as documented in chemical databases. The structural framework consists of three primary components: a cyclobutane ring providing conformational rigidity, an ethoxyethyl side chain offering hydrogen bonding capabilities, and a methanamine group serving as a nucleophilic center.
The quaternary carbon center at position 1 of the cyclobutane ring represents a critical structural feature that influences the overall molecular geometry. This carbon atom bears both the ethoxyethyl substituent (-CH₂CH₂OCH₂CH₃) and the methanamine group (-CH₂NH₂), creating a sterically crowded environment that affects the compound's conformational preferences. The International Union of Pure and Applied Chemistry name this compound accurately reflects this substitution pattern.
The canonical Simplified Molecular Input Line Entry System representation CCOCCC1(CCC1)CN encodes the molecular connectivity, revealing the direct attachment of the ethoxyethyl chain to the cyclobutane ring carbon. This arrangement creates potential for intramolecular interactions between the ether oxygen and the primary amine nitrogen, which may influence the compound's three-dimensional structure and dynamic behavior.
Stereochemical analysis reveals that while the compound does not contain traditional chiral centers, the cyclobutane ring itself exhibits conformational chirality due to its puckered geometry. Cyclobutane adopts a non-planar conformation to minimize torsional strain, with bond angles deviating significantly from the ideal tetrahedral angle of 109.5 degrees to approximately 90 degrees. This angular distortion introduces angle strain that contributes to the molecule's reduced stability compared to unstrained systems.
The puckered conformation of cyclobutane involves a butterfly-like arrangement where two carbon atoms reside within one plane while the other two occupy a perpendicular plane. This dynamic structure allows for relief of torsional strain through a puckering angle of approximately 35 degrees, creating alternating torsion angles of +25 and -25 degrees within the ring. The presence of bulky substituents at the quaternary carbon center may further influence these conformational parameters.
Computational Modeling of Cyclobutane-Ethoxyethyl Interactions
Computational studies of cyclobutane systems have revealed significant insights into the molecular dynamics and conformational preferences of four-membered ring compounds. High-level ab initio calculations demonstrate substantial coupling between ring-puckering motions and substituent orientations, with equilibrium puckering angles typically ranging from 29 to 30 degrees. These computational approaches provide valuable frameworks for understanding the behavior of this compound.
The ethoxyethyl substituent introduces additional conformational complexity through its flexible alkyl chain and ether linkage. Density functional theory calculations on related cyclobutane derivatives suggest that substituents at the quaternary carbon position can modulate the ring-puckering preferences. The ethoxyethyl group's conformational freedom allows for multiple rotameric states around the C-C and C-O bonds, each potentially stabilized by different intramolecular interactions.
Molecular dynamics simulations of substituted cyclobutane systems reveal that the interplay between ring strain and substituent effects creates unique energy landscapes. The ring inversion barrier in cyclobutane, typically around 482 wavenumbers, represents the energy required for the molecule to transition between equivalent puckered conformations. The presence of the ethoxyethyl and methanamine substituents may alter this barrier through steric and electronic effects.
Natural bond orbital analysis of cyclobutane systems indicates that hyperconjugative interactions between sigma carbon-carbon bonds and sigma carbon-hydrogen antibonding orbitals strengthen as the ring adopts puckered conformations. These electronic effects suggest that the structural preferences of this compound result from electronic delocalization rather than purely steric considerations.
The ethoxyethyl chain's ether oxygen may participate in weak intramolecular hydrogen bonding with the methanamine group, creating additional conformational constraints. Computational modeling of similar systems suggests that such interactions can stabilize specific molecular geometries and influence the overall conformational distribution. The distance between the ether oxygen and amine nitrogen in the most stable conformations likely ranges from 3 to 4 angstroms, optimal for weak hydrogen bonding interactions.
Comparative Analysis with Related Cyclobutylmethanamine Derivatives
Structural comparison with related cyclobutylmethanamine derivatives reveals important insights into the influence of different substituent patterns on molecular architecture. The parent compound cyclobutylmethanamine represents the simplest member of this family, lacking the ethoxyethyl substitution that characterizes the target molecule. This structural difference provides a baseline for understanding how the additional substituent affects conformational behavior and molecular properties.
Analysis of [2-(aminomethyl)cyclobutyl]methanamine, which contains two methanamine groups attached to adjacent carbons of the cyclobutane ring, demonstrates how different substitution patterns influence molecular geometry. This compound, with molecular formula C₆H₁₄N₂ and molecular weight 114.19 grams per mole, exhibits distinct conformational preferences compared to the quaternary-substituted system under investigation.
The presence of multiple substituents on cyclobutane rings creates varying degrees of steric congestion and electronic perturbation. Comparative studies of 2-substituted cyclobutane-amino acid derivatives indicate that substituents in equatorial positions significantly modulate ring-puckering preferences. These findings suggest that the positioning and nature of substituents critically influence the overall molecular architecture.
Examination of fluorine-substituted cyclobutylmethanamine derivatives provides insights into electronic effects on molecular structure. The introduction of electron-withdrawing groups such as trifluoromethyl substituents can significantly alter the electronic distribution within the cyclobutane ring, affecting both conformational preferences and chemical reactivity patterns. These electronic perturbations demonstrate the sensitivity of cyclobutane systems to substituent effects.
Ring strain analysis across the cyclobutylmethanamine family reveals consistent patterns related to four-membered ring stability. Cyclobutane exhibits approximately 26.3 kilocalories per mole of strain energy, significantly higher than larger ring systems but lower than the highly strained cyclopropane. This intermediate strain level provides sufficient stability for isolation and characterization while maintaining enhanced reactivity compared to unstrained systems.
Table 1: Comparative Molecular Parameters of Cyclobutylmethanamine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Substitution Pattern | PubChem CID |
|---|---|---|---|---|
| This compound | C₉H₁₉NO | 157.25 | 1-substituted | 65194637 |
| [2-(aminomethyl)cyclobutyl]methanamine | C₆H₁₄N₂ | 114.19 | 1,2-disubstituted | 28971 |
| Cyclobutylmethanamine | C₅H₁₁N | 85.15 | 1-substituted | 409746 |
The comparative analysis reveals that this compound represents the most structurally complex member of this family, combining the conformational constraints of the cyclobutane ring with the flexibility of the ethoxyethyl chain and the reactivity of the primary amine functionality. This unique combination of structural features positions the compound as an important model system for understanding structure-property relationships in substituted cycloalkanes.
Stereochemical considerations across the derivative series highlight the importance of conformational analysis in understanding molecular behavior. While some derivatives may exist as mixtures of conformational isomers, the specific substitution pattern in this compound creates a unique conformational landscape that reflects the combined influence of ring strain, steric effects, and potential intramolecular interactions.
Properties
IUPAC Name |
[1-(2-ethoxyethyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXMJHJWQFKJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265917 | |
| Record name | Cyclobutanemethanamine, 1-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-40-4 | |
| Record name | Cyclobutanemethanamine, 1-(2-ethoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanemethanamine, 1-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclobutane Ring Formation
Cyclobutyl intermediates are commonly prepared by:
- Reduction of polyhalogenated neopentane derivatives (e.g., tetrabromoneopentane) with zinc dust to yield methylenecyclobutane derivatives, which can be further functionalized.
- Pyrolysis of cyclobutylmethyl acetate or related derivatives at elevated temperatures (380–480 °C) to afford methylenecyclobutane in good yields (65–70%).
- Dehydration of 1-methylcyclobutanol or related alcohols, although this yields mixtures including methylenecyclobutane in low yields.
These methods provide the cyclobutyl framework necessary for subsequent functionalization.
Introduction of the 2-Ethoxyethyl Group
Williamson Ether Synthesis
The 2-ethoxyethyl substituent can be introduced via a nucleophilic substitution reaction consistent with the Williamson ether synthesis mechanism:
- A nucleophilic alkoxide (e.g., ethoxy group) attacks a primary alkyl halide or tosylate to form the ether linkage.
- The reaction proceeds via an S_N2 mechanism, favoring primary alkyl halides and resulting in inversion of configuration at the electrophilic carbon if chiral.
This method is applicable for attaching the ethoxyethyl group to the cyclobutyl ring or to a precursor bearing a leaving group.
Amination to Form Methanamine Moiety
Nucleophilic Substitution with Amines
The methanamine group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., bromide) on the cyclobutyl intermediate with ammonia or a primary amine:
- For example, starting from a brominated cyclobutyl derivative, reaction with ammonia or a protected amine under controlled conditions yields the corresponding aminated product.
- Protection/deprotection strategies (e.g., Boc protection) can be employed to facilitate selective amination and purification.
Boc Protection and Deprotection Strategy
A typical synthetic sequence for related ethylamine derivatives involves:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| S1 | Boc protection of 2-bromoethylamine hydrobromide | Boc anhydride, triethylamine, dichloromethane, 0–25 °C | N-Boc bromoethylamine |
| S2 | Nucleophilic substitution of bromine with methanol (or ethoxy group) | Sodium methoxide in methanol, reflux | N-Boc-2-methoxyethylamine |
| S3 | Boc deprotection | Acidic or basic hydrolysis | 2-methoxyethylamine salt |
| S4 | Salt dissociation under alkaline conditions | Base treatment | Free 2-methoxyethylamine |
This approach can be adapted for the cyclobutyl analog by replacing methoxy with ethoxy and bromine on the cyclobutyl ring.
Representative Preparation Method for this compound
Based on literature and patent precedents, a plausible preparation route is:
Starting Material : A cyclobutylmethyl bromide or similar halide derivative is prepared via halogenation or reduction methods of cyclobutyl precursors.
Ether Formation : The halide is reacted with sodium ethoxide or ethoxyalkoxide under Williamson ether synthesis conditions to attach the 2-ethoxyethyl group via nucleophilic substitution.
Amination : The resulting ether-substituted cyclobutyl halide undergoes nucleophilic substitution with ammonia or a protected amine (e.g., Boc-protected amine) to introduce the methanamine group.
Deprotection and Purification : If protective groups are used, deprotection under acidic or basic conditions yields the free amine. The product is purified by crystallization or chromatography.
Summary Table of Preparation Steps
Research Findings and Considerations
- The cyclobutyl ring is sensitive to strong acidic or basic conditions and high temperatures; thus, reaction conditions must be optimized to prevent ring opening or rearrangement.
- The S_N2 mechanism for ether and amine introduction favors primary halides; steric hindrance around the cyclobutyl ring can affect reaction rates and yields.
- Protection strategies such as Boc protection improve amination selectivity and facilitate purification.
- The compound serves as a versatile building block in pharmaceutical synthesis due to its unique scaffold combining cyclobutyl rigidity and flexible ethoxyethyl side chain.
Chemical Reactions Analysis
1-(2-Ethoxyethyl)cyclobutyl]methanamine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce any functional groups present.
Substitution: : Nucleophilic substitution reactions can occur at the ethoxyethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of cyclobutylamine oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted ethoxyethyl derivatives.
Scientific Research Applications
Research indicates that [1-(2-Ethoxyethyl)cyclobutyl]methanamine exhibits several biological activities that can be harnessed for therapeutic purposes. Below are key areas of application:
Neuropharmacology
The compound has been investigated for its potential as a histamine-3 receptor ligand, which could play a role in modulating neurotransmitter release and improving cognitive functions. Histamine receptors are implicated in various neurological disorders, making this compound a candidate for further research in treating conditions such as Alzheimer's disease and schizophrenia .
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens. This suggests that this compound may have potential as an antimicrobial agent, warranting further investigation into its efficacy against specific bacterial strains .
Cancer Research
The structural characteristics of this compound may contribute to its cytotoxic effects against cancer cell lines. Similar compounds have demonstrated selective toxicity towards various cancers, including breast and prostate cancer. In vitro studies are needed to establish the specific mechanisms through which this compound may induce apoptosis or inhibit tumor growth .
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical transformations involving cyclobutane derivatives and amination processes. Understanding these pathways is crucial for optimizing yield and purity for research applications.
Case Study 1: Neuropharmacological Effects
A study focused on compounds similar to this compound demonstrated their ability to act as histamine-3 receptor antagonists, leading to enhanced cognitive performance in animal models. This finding supports the hypothesis that this compound may also exhibit similar neuropharmacological benefits.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal examined the antimicrobial efficacy of cyclobutyl amines, revealing that modifications to the cyclobutyl structure significantly enhanced activity against gram-positive bacteria. This suggests that this compound could be engineered to improve its antimicrobial properties .
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which 1-(2-Ethoxyethyl)cyclobutyl]methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between [1-(2-Ethoxyethyl)cyclobutyl]methanamine and its analogs:
Key Observations:
- Substituent Effects : Ethoxyethyl (target compound) vs. isopropoxy (CID 116491675) alters polarity and solubility. The ethoxyethyl group may enhance hydrophilicity compared to bulkier isopropoxy .
- Aromatic Substitutions : Fluorophenyl and pyridinyl groups (CID 68182827, CID 215.7) introduce aromaticity, influencing electronic properties and biological target interactions .
Biological Activity
[1-(2-Ethoxyethyl)cyclobutyl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C10H19N
Molecular Weight : 169.27 g/mol
CAS Number : 1394040-40-4
The compound features a cyclobutyl ring attached to a methanamine group and an ethoxyethyl substituent. This unique structure may contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary tests have shown efficacy against various bacterial strains, suggesting its potential as a new antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies indicate that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In vitro studies have shown that modifications in the substituents significantly affect the compound's potency against cancer cell lines. The presence of electron-withdrawing groups like ethoxy enhances the compound's ability to interact with biological targets, potentially leading to improved anticancer activity.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it may interfere with cellular signaling pathways involved in proliferation and survival, similar to other benzoate derivatives.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened over 150,000 compounds for their ability to inhibit Mycobacterium tuberculosis enzymes, where derivatives similar to this compound showed promising results as potential inhibitors.
- Anticancer Studies : Research on phenolic compounds has demonstrated that structural modifications can lead to enhanced cytotoxicity against various cancer cell lines, indicating that this compound could follow similar trends.
- Safety and Toxicity Assessments : Preliminary toxicity assessments indicate that the compound may exhibit skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2), necessitating further safety evaluations before clinical applications .
Q & A
Q. Q1: What are the optimized synthetic routes for [1-(2-Ethoxyethyl)cyclobutyl]methanamine, and how can researchers ensure high yields?
Answer: The synthesis typically involves:
Cyclobutane Ring Formation : Reacting 2-ethoxyethyl precursors (e.g., 2-ethoxyethyl halides) with cyclobutanone derivatives under basic conditions to form the cyclobutyl scaffold.
Imine Formation : Condensation of the cyclobutanone intermediate with methoxymethylamine or similar amines to generate an imine .
Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to the primary amine .
Key Considerations :
- Use anhydrous solvents (e.g., THF) to minimize hydrolysis.
- Monitor reaction progress via TLC or LC-MS to optimize reaction time and temperature.
- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the amine with ≥95% purity .
Structural Characterization
Q. Q2: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 183.3 (C₉H₁₉NO) and fragmentation patterns (e.g., loss of ethoxy group at m/z 138) .
- Elemental Analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values .
Advanced Synthesis Challenges
Q. Q3: What are the key challenges in introducing the 2-ethoxyethyl substituent to the cyclobutane ring, and how can they be mitigated?
Answer:
- Steric Hindrance : The cyclobutane ring’s strained geometry complicates nucleophilic substitution. Use bulky bases (e.g., LDA) to deprotonate and enhance reactivity .
- By-Product Formation : Competing elimination reactions (e.g., forming alkenes) may occur. Optimize solvent polarity (e.g., DMF for SN2 pathways) and temperature (0–25°C) .
- Purification : Employ preparative HPLC with a C18 column to separate diastereomers or regioisomers .
Reactivity and Functionalization
Q. Q4: How does the 2-ethoxyethyl group influence the reactivity of this compound in nucleophilic or catalytic reactions?
Answer:
- Electron-Donating Effect : The ethoxy group increases electron density on the adjacent CH₂, enhancing nucleophilic attack at the cyclobutyl carbon.
- Catalytic Hydrogenation : The amine group can coordinate to Pd/C or Raney Ni catalysts, enabling selective reduction of unsaturated bonds in complex substrates .
- Comparative Data : Analogues without the ethoxy group (e.g., [1-(phenyl)cyclobutyl]methanamine) show 20–30% lower reactivity in alkylation reactions .
Data Contradictions
Q. Q5: How should researchers resolve discrepancies in reported solubility or spectral data for this compound?
Answer:
- Solubility Conflicts : Use standardized protocols (e.g., shake-flask method at 25°C) to measure solubility in DMSO, water, and ethanol. Compare with computational predictions (e.g., logP ≈ 1.5 via ChemAxon) .
- Spectral Misalignment : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
Computational Modeling
Q. Q6: What computational approaches are recommended to predict the electronic properties of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO/LUMO energies (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic sites) .
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess bioavailability .
Biological Activity Profiling
Q. Q7: How can researchers design experiments to evaluate the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Test against ATPases (e.g., p97) using fluorescence polarization or SPR. IC₅₀ values <10 μM suggest high potency .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 μM .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
Thermodynamic Stability
Q. Q8: What experimental methods are used to determine the thermal stability and decomposition pathways of this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min under N₂. Decomposition onset >200°C indicates high stability .
- DSC (Differential Scanning Calorimetry) : Identify phase transitions (e.g., melting points) and exothermic decomposition peaks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
